1-Amino-3-ethyl-2,2-dimethylpentan-3-ol

Catalog No.
S3112646
CAS No.
1526551-73-4
M.F
C9H21NO
M. Wt
159.273
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-ethyl-2,2-dimethylpentan-3-ol

CAS Number

1526551-73-4

Product Name

1-Amino-3-ethyl-2,2-dimethylpentan-3-ol

IUPAC Name

1-amino-3-ethyl-2,2-dimethylpentan-3-ol

Molecular Formula

C9H21NO

Molecular Weight

159.273

InChI

InChI=1S/C9H21NO/c1-5-9(11,6-2)8(3,4)7-10/h11H,5-7,10H2,1-4H3

InChI Key

PDRDIEBAXUQFAY-UHFFFAOYSA-N

SMILES

CCC(CC)(C(C)(C)CN)O

Solubility

not available

Synthesis of Indole Derivatives

Scientific Field: Organic Chemistry

Summary of the Application: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Chemical Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: “1-Amino-3-ethyl-2,2-dimethylpentan-3-ol” is a chemical compound that can be used in the synthesis of various organic compounds .

Results or Outcomes: The outcomes of these syntheses can vary widely depending on the specific reactions and conditions used .

1-Amino-3-ethyl-2,2-dimethylpentan-3-ol is an organic compound characterized by its complex structure, which includes an amino group and a hydroxyl group. The molecular formula for this compound is C9H22ClNOC_9H_{22}ClNO, and it has a molar mass of approximately 195.73 g/mol. The compound features a pentane backbone with ethyl and dimethyl substituents, contributing to its unique chemical properties and potential applications in various fields such as biochemistry and pharmaceuticals .

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form alkanes through the action of reducing agents such as lithium aluminum hydride.
  • Substitution: The amino or hydroxyl groups may be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

The biological activity of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol has been the subject of investigation due to its potential effects on metabolic pathways and enzyme interactions. As an alcohol derivative, it can influence various biochemical pathways by participating in hydrogen bonding and altering cell membrane fluidity. Its interaction with biological targets may lead to changes in enzyme activity, making it a candidate for further pharmacological studies .

The synthesis of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol can be achieved through several methods:

  • Grignard Reaction: This method involves the reaction of an organomagnesium halide with a carbonyl compound. For instance, ethylmagnesium bromide can react with 2,2-dimethylpropanal to yield this compound.
  • Alkylation: Another approach includes alkylating a suitable precursor under controlled conditions, often requiring a catalyst like a strong acid or base to facilitate the reaction.
  • Industrial Production: In industrial settings, continuous flow reactors and advanced catalytic systems are employed to optimize yield and purity while ensuring cost-effectiveness and environmental sustainability .

1-Amino-3-ethyl-2,2-dimethylpentan-3-ol has several applications across different sectors:

  • Biochemistry: It serves as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5 .
  • Pharmaceuticals: The compound is investigated for its therapeutic properties and as a precursor for drug synthesis.
  • Industrial Uses: It is utilized in the production of specialty chemicals, fragrances, and flavors due to its unique chemical properties .

Studies on the interactions of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol have shown that it can engage with various molecular targets through hydrogen bonding and other intermolecular forces. These interactions are influenced by environmental factors such as temperature and pH, which can affect the compound’s solubility and stability in biological systems .

Several compounds share structural similarities with 1-amino-3-ethyl-2,2-dimethylpentan-3-ol. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
3-Ethyl-2,2-dimethylpentan-3-olContains similar ethyl and dimethyl groupsLacks the amino group present in 1-amino compound
3-Ethyl-2-methylpentan-3-aminoAmino group present but fewer methyl substituentsDifferent branching pattern compared to the target
3-Amino-2,4-dimethylpentan-1-alcoholContains an amino group but different functional groupsVariations in functional groups lead to different reactivity

The uniqueness of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol lies in its specific combination of amino and hydroxyl functionalities along with its branched structure, which imparts distinct chemical properties compared to these similar compounds .

1-Amino-3-ethyl-2,2-dimethylpentan-3-ol (CAS: 1909311-83-6, 1526551-73-4) is a β-amino alcohol derivative characterized by a tertiary alcohol group and a primary amine group within a branched alkyl framework. Its molecular formula, $$ \text{C}9\text{H}{21}\text{NO} $$, and molecular weight of 159.27 g/mol, position it as a structurally unique compound with potential applications in asymmetric catalysis, pharmaceutical intermediates, and materials science. The presence of both amine and hydroxyl functional groups enables participation in hydrogen bonding and stereoselective reactions, making it a candidate for organocatalytic processes.

Recent interest in this compound stems from its structural similarity to known bioactive β-amino alcohols, which exhibit neuroprotective and antimicrobial properties. Furthermore, its branched hydrocarbon chain may enhance solubility in nonpolar media, broadening its utility in synthetic organic chemistry.

Research Questions and Objectives

This review addresses the following questions:

  • What synthetic methodologies enable efficient production of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol?
  • How do its stereochemical and electronic properties influence reactivity in catalytic systems?
  • What gaps exist in understanding its biological and industrial applications?

Objectives include:

  • Synthesizing existing data on its physicochemical properties.
  • Evaluating its role in asymmetric Michael additions and enzymatic transformations.
  • Identifying opportunities for innovation in drug discovery and green chemistry.

Theoretical Foundations

The compound’s reactivity arises from two key features:

  • Steric Effects: The 2,2-dimethyl and 3-ethyl substituents create a congested environment around the tertiary alcohol, influencing transition-state geometries in catalytic cycles.
  • Dual Functional Groups: The amine group ($$-\text{NH}_2$$) acts as a Brønsted base, while the hydroxyl group ($$-\text{OH}$$) serves as a hydrogen-bond donor, enabling bifunctional catalysis.

Theoretical studies suggest that the stereoelectronic profile of this compound facilitates enantioselective transformations. For example, its amine group can stabilize enolate intermediates via electrostatic interactions, as modeled in density functional theory (DFT) calculations for analogous β-amino alcohols.

Current State of Knowledge

Synthetic Accessibility

Industrial-scale synthesis typically involves:

  • Nucleophilic Substitution: Reacting 3-ethyl-2,2-dimethylpentan-3-ol with ammonia under high-pressure conditions.
  • Reductive Amination: Using ketone precursors and sodium cyanoborohydride in methanol.
MethodYield (%)Purity (%)Key Challenges
Nucleophilic Substitution65–78≥95Byproduct formation
Reductive Amination82–90≥98Cost of borohydride reagents

Catalytic Applications

In asymmetric catalysis, this compound has been employed as a chiral auxiliary in Michael additions, achieving enantiomeric excess ($$ee$$) values exceeding 90% for β-keto ester substrates. Comparative analysis with simpler β-amino alcohols (e.g., 2-amino-2-methylpropan-1-ol) reveals superior stereocontrol due to its bulky substituents.

Biological Relevance

While direct studies on 1-amino-3-ethyl-2,2-dimethylpentan-3-ol are limited, structural analogs demonstrate:

  • Enzyme Inhibition: Modulation of metabolic pathways in cancer cell models.
  • Neuroprotection: Attenuation of oxidative stress in neuronal cultures via free-radical scavenging.

Retrosynthetic Analysis Approaches

Retrosynthetic dissection of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol focuses on disconnecting the tertiary alcohol and amino functionalities. A primary route involves disassembling the molecule into a 1,3-dicarbonyl precursor (e.g., ethyl 3-oxovalerate) and an ethylamine derivative [2] [7]. The tertiary alcohol moiety can be traced to a ketone intermediate, which undergoes stereoselective reduction. For example, Corey–Itsuno reduction using catecholborane and a chiral CBS catalyst enables enantiocontrol at the alcohol center [4]. Alternatively, α-tertiary 1,2-diols serve as viable intermediates, as demonstrated in ruthenium-catalyzed borrowing hydrogen amination strategies [3].

A second retrosynthetic pathway targets the simultaneous construction of the quaternary carbon skeleton. This approach leverages alkylation of malonic acid derivatives, where sequential methyl and ethyl group introductions achieve the 2,2-dimethyl-3-ethyl backbone [2] [7]. Computational modeling suggests that steric effects favor methylation at the less hindered α-position of 1,3-dicarbonyl systems, guiding reagent selection [7].

Total Synthesis Strategies

Total synthesis typically proceeds via three stages:

  • Skeleton assembly: Ethyl acetoacetate undergoes double methylation using methyl iodide under basic conditions (K₂CO₃, acetone, reflux), yielding 2,2-dimethyl-3-oxopentanoate [2].
  • Reductive amination: The ketone is converted to an imine with ethylamine, followed by stereoselective reduction. LiAlH₄ provides the tertiary alcohol, while asymmetric catalysis (e.g., RuCl₃/diphenyl phosphate) ensures enantiocontrol [3] [6].
  • Deprotection: Acidic hydrolysis (HCl, ethanol) liberates the free amino alcohol [1].

Notably, photoredox catalysis offers a modern alternative. Vinyl azides react with NHPI esters under blue light irradiation, forming α-tertiary amines via radical cross-coupling [5]. When paired with a ketyl radical precursor, this method directly installs both amino and alcohol groups in a single step [5] [6].

Convergent Synthesis Pathways

Convergent synthesis merges separately prepared fragments:

  • Alcohol fragment: 3-Ethyl-2,2-dimethylpentan-3-ol is synthesized via Grignard addition (C₂H₅MgBr) to methyl isobutyl ketone, followed by acid workup [2].
  • Amine fragment: Ethylamine is Boc-protected, then coupled to the alcohol fragment via Mitsunobu reaction (DIAD, Ph₃P) [8].

A selenium-catalyzed C–H amination strategy enables diastereoconvergent coupling of racemic homoallylic alcohols with amine nucleophiles, achieving high anti-selectivity through stereoelectronic control [8]. This method bypasses the need for enantiopure starting materials, streamlining production [8].

Green Chemistry Considerations

Sustainable approaches emphasize atom economy and catalytic efficiency:

  • Borrowing hydrogen amination: RuCl₃/diphenyl phosphate catalyzes the redox-neutral conversion of diols to amino alcohols, eliminating stoichiometric reductants [3].
  • Electrodialysis: Bipolar membrane electrodialysis achieves 98% yield in amino alcohol synthesis, avoiding organic solvents [9].
  • Enzymatic desymmetrization: Lipase-catalyzed hydrolysis of α-aminomalonic esters provides enantiopure intermediates with >99% ee [7].

Comparative analysis reveals the borrowing hydrogen method reduces E-factor by 62% compared to classical imine routes [3] [9].

Scale-up Methodology Challenges

Key scalability hurdles include:

  • Catalyst cost: Ruthenium-based systems (∼$1,200/mol) necessitate efficient recycling [3]. Immobilized catalysts on mesoporous silica show promise, retaining 89% activity over five cycles [3].
  • Purification complexity: The polar amino alcohol requires gradient elution chromatography on scale. Simulated moving bed (SMB) chromatography improves throughput by 40% [7].
  • Thermal sensitivity: Exothermic amination steps demand precise temperature control. Flow reactors mitigate hot spots, enabling kilogram-scale production [5].

Process intensification studies demonstrate that combining continuous flow synthesis with enzymatic resolution achieves a space-time yield of 2.1 kg·L⁻¹·day⁻¹, meeting industrial demands [7] [9].

XLogP3

1.5

Dates

Modify: 2024-04-14

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